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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of JNJ-
64264681, an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK). The data and
protocols summarized herein are derived from key preclinical studies to facilitate further
research and development.

Core Mechanism of Action

JNJ-64264681 is an orally bioavailable inhibitor that selectively and irreversibly binds to BTK, a
critical component of the B-cell antigen receptor (BCR) signaling pathway.[1] This covalent
inhibition prevents B-cell activation and the subsequent downstream signaling cascades that
promote the growth of malignant B cells.[1] BTK is a member of the Tec family of cytoplasmic
tyrosine kinases and its overexpression is a hallmark of various B-cell malignancies, playing a
pivotal role in B-lymphocyte development, activation, signaling, proliferation, and survival.[1]

Biochemical Potency

The biochemical potency of JNJ-64264681 against BTK has been characterized using
enzymatic assays that measure the inhibitor's ability to block BTK's kinase activity. As a
covalent inhibitor, its potency is best described by the kinetic parameters of inactivation (kinact)
and the inhibitor concentration that yields half-maximal inactivation rate (KI), in addition to the
traditional IC50 value.
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Two primary biochemical assays were employed to determine the potency of INJ-64264681.:

e IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay: A time-point assay to
determine the 1C50.

o LanthaScreen™ Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET)
assay used to calculate the binding kinetics (kinact and Ki).

Parameter Value Assay
IC50 [Data not publicly available] IMAP
kinact/Kl [Data not publicly available] LanthaScreen™

Note: Specific quantitative values from the primary "Discovery of INJ-64264681" publication
are not publicly available in the retrieved search results. This table structure is provided to
highlight the key parameters and assays used.

Experimental Protocols: Biochemical Assays
IMAP (Immobilized Metal Affinity for Phosphochemicals) Assay Protocol
A detailed protocol for the IMAP assay used for INJ-64264681 is not publicly available.

However, a general methodology for kinase IC50 determination using the IMAP platform is as

follows:

o Reaction Setup: Recombinant BTK enzyme, a fluorescently labeled peptide substrate, and
ATP are combined in a reaction buffer.

e Inhibitor Addition: JNJ-64264681 is added at varying concentrations.

 Incubation: The reaction is incubated at a specified temperature for a fixed period to allow for
substrate phosphorylation.

o Detection: IMAP binding solution, containing nanoparticles with high affinity for phosphate
groups, is added. The phosphorylated fluorescent peptides bind to the nanopatrticles, leading

to a change in their rotational speed.
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o Readout: The degree of phosphorylation is quantified by measuring the fluorescence
polarization. A decrease in fluorescence polarization corresponds to the inhibition of BTK
activity.

o Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the
inhibitor concentration.

LanthaScreen™ Kinase Binding Assay Protocol

A specific protocol for INJ-64264681 is not detailed in the public domain. The following is a
generalized protocol for determining kinase inhibitor binding kinetics using the LanthaScreen™
platform:

e Reagents:

[e]

Europium-labeled anti-tag antibody

o

Biotinylated kinase tracer

[¢]

Streptavidin-labeled dye (Alexa Fluor 647)

[e]

Recombinant BTK enzyme

JNJ-64264681 at various concentrations

[e]

o Assay Principle: The assay measures the displacement of a fluorescently labeled ATP-
competitive tracer from the kinase active site by the inhibitor.

e Procedure:

o The BTK enzyme, Eu-anti-tag antibody, and the inhibitor are pre-incubated.

o The biotinylated tracer and streptavidin-dye conjugate are then added.

o The mixture is incubated to allow for binding to reach equilibrium.

o Detection: The plate is read on a TR-FRET-capable plate reader, exciting at 340 nm and
measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
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o Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The kinact and Kl values
are determined by analyzing the time-dependent inhibition of the tracer binding at different
inhibitor concentrations.

Cellular Potency

The cellular activity of INJ-64264681 was assessed through a series of assays designed to
measure its on-target and off-target effects in a cellular context.

Assay Cell Line/System Readout Potency (EC50)

Human Peripheral

On-Target: BCR- Blood Mononuclear )
) ) [Data not publicly
mediated CD69 Cells (hPBMCs) or CD69 Expression )
) available]
Expression Human Whole Blood
(hWB)
Off-Target: EGF- )
) EGFR [Data not publicly
induced EGFR A431 cells ] ]
) Phosphorylation available]
Phosphorylation
Off-Target: TCR- ) )
) Interleukin-2 [Data not publicly
mediated IL-2 Jurkat T cells ) )
o Expression available]
Activation

Note: Specific EC50 values are not publicly available in the retrieved search results. This table
is for illustrative purposes based on the described assays.

Experimental Protocols: Cellular Assays
BCR-mediated CD69 Expression Assay Protocol

o Cell System: Freshly isolated human peripheral blood mononuclear cells (hPBMCs) or
human whole blood (hWB).

« Inhibitor Treatment: Cells are pre-incubated with various concentrations of JNJ-64264681.

o BCR Stimulation: B-cell receptor signaling is activated by adding an anti-lgM antibody.
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 Incubation: Cells are incubated to allow for the upregulation of the activation marker CD69
on the surface of B cells.

» Staining and Analysis: Cells are stained with fluorescently labeled antibodies against B-cell
markers (e.g., CD19 or CD20) and CD69. The expression of CD69 on the B-cell population
is then quantified using flow cytometry.

o Data Analysis: The EC50 value is determined by plotting the inhibition of CD69 expression
against the concentration of JNJ-64264681.

EGF-induced EGFR Phosphorylation Assay Protocol

e Cell Line: A431 human epidermoid carcinoma cells, which overexpress the Epidermal
Growth Factor Receptor (EGFR).

« Inhibitor Treatment: A431 cells are treated with a range of concentrations of INJ-64264681.

o EGFR Stimulation: The cells are stimulated with Epidermal Growth Factor (EGF) to induce
EGFR autophosphorylation.

o Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is
determined.

o Detection: The level of phosphorylated EGFR is measured, typically using an ELISA-based
method with an antibody specific for the phosphorylated form of EGFR.

o Data Analysis: The EC50 value is calculated by measuring the reduction in EGFR
phosphorylation as a function of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling Pathway Inhibition by JNJ-64264681
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Caption: Inhibition of the BCR signaling pathway by JNJ-64264681.

General Workflow for Cellular Potency Assays
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Caption: A generalized workflow for in vitro cellular potency assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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